6-Chloro-2-ethyl-9H-carbazole

Description

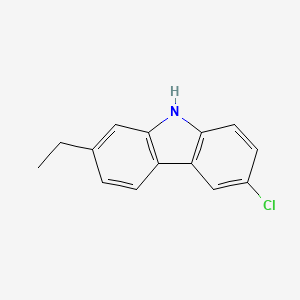

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-ethyl-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN/c1-2-9-3-5-11-12-8-10(15)4-6-13(12)16-14(11)7-9/h3-8,16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPBNCKQNLUXLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239161 | |

| Record name | 6-Chloro-2-ethyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92841-23-1 | |

| Record name | 6-Chloro-2-ethyl-9H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92841-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-ethyl-9H-carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092841231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-2-ethyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-CHLORO-2-ETHYL-9H-CARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22A2W4CA9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Transformations of 6 Chloro 2 Ethyl 9h Carbazole

Established Synthetic Pathways for 6-Chloro-2-ethyl-9H-carbazole and Related Congeners

The synthesis of the this compound framework can be achieved through several classical organic reactions. These methods often involve the sequential introduction of the chloro and ethyl substituents onto a pre-existing carbazole (B46965) core or the construction of the heterocyclic system from appropriately substituted precursors.

Friedel-Crafts Alkylation and Acylation Approaches

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry and provides a direct route for the introduction of alkyl and acyl groups onto the carbazole nucleus. doaj.orgosti.gov To synthesize this compound, a plausible pathway involves the ethylation of 6-chlorocarbazole. The reaction typically employs an ethylating agent, such as ethyl bromide, in the presence of a Lewis acid catalyst like aluminum chloride. smolecule.com However, this approach can sometimes lead to a mixture of products due to competing reactions at different positions on the carbazole ring, often resulting in moderate yields. smolecule.com

Similarly, Friedel-Crafts acylation can be used to introduce an acetyl group, which can then be reduced to the corresponding ethyl group. For instance, the Friedel-Crafts acylation of 9H-carbazole can yield 3,6-diacetyl-9H-carbazole. osti.gov Subsequent reduction of the acetyl groups would provide the diethyl derivative. While not a direct route to the target molecule, this highlights the utility of Friedel-Crafts chemistry in modifying the carbazole skeleton. osti.gov

A study on the synthesis of novel pyrido[3,2,1-jk]carbazoles utilized Friedel-Crafts cyclialkylations, demonstrating the versatility of this reaction in creating complex carbazole-based structures. doaj.org

Nucleophilic Chlorination Strategies

The introduction of a chlorine atom onto the carbazole ring can be achieved through nucleophilic chlorination. This typically involves the reaction of a carbazole derivative with a chlorinating agent. For instance, the chlorination of 2-ethylcarbazole can be performed using reagents like thionyl chloride or phosphorus pentachloride to yield this compound. smolecule.com

A highly efficient method for the nuclear chlorination of carbazole and its derivatives utilizes 1-chlorobenzotriazole. rsc.org This reagent allows for mono-, di-, and tetra-chlorination with high yields at ambient temperatures, depending on the molar ratio of the reactants. rsc.org Another approach involves the use of N-chlorosuccinimide (NCS) for the chlorination of carbazoles. For example, 3,6-dichlorocarbazole (B1220011) can be synthesized from carbazole and NCS. google.com Iron catalysis has also been shown to direct the ortho-chlorination of carbazole substrates using NCS. nih.gov

These methods offer direct ways to introduce the chlorine substituent at the desired position on the carbazole ring system. The choice of chlorinating agent and reaction conditions is crucial for achieving the desired regioselectivity and yield.

Oxidative Synthesis Routes

Oxidative cyclization reactions represent a powerful and atom-economical approach to carbazole synthesis. jst.go.jp These methods often involve the intramolecular coupling of diarylamines to form the carbazole ring system. jst.go.jp While direct oxidative synthesis of this compound is not explicitly detailed in the provided results, the general principles can be applied. For instance, the Grabe-Ullmann method employs the oxidative cyclization of biphenylamines. smolecule.com To synthesize the target compound, one could start with a pre-chlorinated biphenylamine precursor. smolecule.com

Recent advancements have focused on using environmentally friendly oxidants like molecular oxygen. jst.go.jp Heterogeneous catalysts, such as Rh/C, have shown high efficiency in the aerobic intramolecular oxidative coupling of diarylamines to form N-substituted carbazoles. jst.go.jp Copper-catalyzed and even metal-free oxidative C-N bond formation methods have been developed for the synthesis of carbazoles from N-substituted amidobiphenyls, using hypervalent iodine(III) as the oxidant. acs.org Palladium-catalyzed oxidative coupling has also been employed in a one-pot synthesis of carbazoles from anilines and aryl triflates. rsc.org

Condensation Reactions, e.g., 2-Ethylindole with Aryldiazonium Salts

The condensation of an indole (B1671886) derivative with an aryldiazonium salt provides a direct route to the carbazole skeleton. One reported synthesis of this compound involves the reaction of 2-ethylindole with 4-chlorobenzenediazonium chloride. smolecule.com This method constructs the carbazole ring system by forming a new carbon-carbon bond between the indole and the diazonium salt-derived aryl group, followed by cyclization.

A novel synthesis of highly functionalized carbazoles has been developed through the transition-metal-free condensation of 2-nitrocinnamaldehyde (B74183) or 2-nitrochalcones with β-ketoesters or 1,3-diaryl-2-propanones. nih.gov This tandem annulation process involves the intramolecular conjugate addition of an enolate to a nitro group, followed by in situ N-O bond cleavage. nih.gov While not a direct synthesis of this compound, this methodology demonstrates the potential of condensation reactions for constructing diverse carbazole derivatives. nih.gov

Contemporary and Innovative Synthetic Protocols Applied to Carbazole Derivatives

Modern synthetic chemistry has introduced a range of powerful tools for the functionalization of heterocyclic compounds like carbazoles. These methods offer greater efficiency, selectivity, and functional group tolerance compared to traditional approaches.

Metal-Catalyzed Cross-Coupling Reactions for Functionalization

Transition metal-catalyzed cross-coupling reactions have become indispensable for the synthesis and modification of complex organic molecules, including carbazoles. chim.itnumberanalytics.com These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high precision.

Palladium, rhodium, iridium, ruthenium, cobalt, and copper are among the transition metals that have been employed in the functionalization of carbazoles. rsc.orgresearchgate.net These catalysts can facilitate a variety of transformations, including alkylation, arylation, alkenylation, and acylation of the carbazole core. researchgate.net

A key strategy in the regioselective functionalization of carbazoles is the use of directing groups. chim.it These groups coordinate to the metal catalyst and direct the reaction to a specific C-H bond, enabling selective modification of the carbazole skeleton. chim.it For example, palladium-catalyzed C-H activation has been used for the direct arylation of free (N-H) indoles, a related heterocyclic system. researchgate.net

The development of one-pot procedures, such as the palladium-catalyzed N-arylation and oxidative coupling, has streamlined the synthesis of functionalized carbazoles. rsc.org Furthermore, platinum-catalyzed C-H functionalization using water as a reoxidizing agent offers a green and sustainable approach to carbazole synthesis. oup.com

The table below summarizes various metal-catalyzed cross-coupling reactions used for the functionalization of carbazole and related heterocycles.

| Catalyst System | Reaction Type | Substrate(s) | Product(s) | Reference(s) |

| Pd(OAc)₂ / AgOAc / BQ | Cross-coupling | N-phenylpyridin-2-amines, Potassium aryltrifluoroborates | 9-(pyridin-2-yl)-9H-carbazoles | rsc.org |

| Pd(dba)₂ / dppp (B1165662) / Phen | Reductive N-heteroannulation | 2-(2-nitrophenyl)-2-cyclohexen-1-one | 1,2-dihydro-4(3H)-carbazolone | wvu.edu |

| Rh/C | Aerobic oxidative coupling | Diarylamines | N-substituted carbazoles | jst.go.jp |

| Copper catalyst | Oxidative C-N bond formation | N-substituted amidobiphenyls | Carbazoles | acs.org |

| Platinum on carbon (Pt/C) | C-H functionalization | 2-aminobiphenyl derivatives | Carbazole derivatives | oup.com |

| Palladium catalyst | N-arylation and oxidative coupling | Anilines, Aryl triflates | Functionalized carbazoles | rsc.org |

These advanced synthetic methods provide powerful tools for the synthesis and diversification of carbazole derivatives, enabling the creation of novel compounds with tailored properties for various applications.

Yamamoto Coupling Polymerization

Yamamoto coupling, a dehalogenative polycondensation, is a significant method for creating conjugated polymers. This reaction typically involves the use of a zero-valent nickel complex, such as Ni(COD)₂, to facilitate the homocoupling of aryl halides. nih.gov This technique has been successfully applied to synthesize a variety of high molecular weight polymers, including poly(carbazole)s. nih.gov The process involves the polymerization of dihalogenated carbazole monomers. For instance, N-alkyl-2,7-diiodocarbazole can be polymerized using a catalytic system of triphenylphosphine, 2,2′-bipyridine, zinc, and NiCl₂ to yield poly(N-alkyl-2,7-carbazole). google.com This method is also applicable to N-alkyl-2,7-dichlorocarbazole monomers. google.com The resulting polymers are noted for their potential applications in electronic and optoelectronic devices.

Stille Coupling Polymerization

Stille coupling is a versatile cross-coupling reaction that utilizes an organotin compound and an organic halide, catalyzed by palladium. This method is widely employed in organic synthesis for the formation of carbon-carbon bonds. researchgate.net In the context of polymerization, a monomer bearing both a stannyl (B1234572) moiety and a halide can undergo an effective Stille polymerization cross-coupling reaction. acs.org Microwave-assisted conditions with a palladium catalyst like Pd(PPh₃)₄ have been shown to produce high yields of the resulting polymers. acs.org The addition of copper(I) iodide and cesium fluoride (B91410) can significantly enhance the Stille reaction's efficiency. researchgate.net This methodology has been instrumental in synthesizing various conjugated polymers, including those with carbazole units.

Suzuki Coupling Polymerization

Suzuki-Miyaura catalyst-transfer polycondensation (SCTP) has emerged as a powerful technique for the controlled synthesis of conjugated polymers, including polycarbazoles. rsc.orgnih.gov This method allows for control over molecular weight and dispersity. rsc.org The polymerization of triolborate-type carbazole monomers, for example, can be achieved using an initiating system composed of an aryl halide, a palladium catalyst like Pd₂(dba)₃•CHCl₃, and a phosphine (B1218219) ligand such as t-Bu₃P. nih.gov Research has demonstrated the successful synthesis of end-functionalized poly(3,6-carbazole) and poly(2,7-carbazole) with controlled molecular weights and relatively narrow dispersity. nih.gov This approach has also been extended to the creation of random and block copolymers containing carbazole units. nih.gov

Table 1: Comparison of Polymerization Methods for Carbazole-Containing Polymers

| Polymerization Method | Catalyst System | Monomers | Key Features |

|---|---|---|---|

| Yamamoto Coupling | Ni(0) complexes (e.g., Ni(COD)₂) | Dihalogenated carbazoles | Forms high molecular weight homopolymers. nih.govgoogle.com |

| Stille Coupling | Pd catalysts (e.g., Pd(PPh₃)₄) | Organotin and halide functionalized monomers | Versatile for various organic electrophiles; can be enhanced with additives. researchgate.netacs.org |

| Suzuki Coupling | Pd catalysts with phosphine ligands | Boronic acid/ester and halide functionalized monomers | Allows for controlled polymerization and synthesis of well-defined polymers. rsc.orgnih.gov |

Gold-Catalyzed Carbocyclization of Indole-Tethered Allenes

Gold catalysts, particularly Au(I) complexes, are highly effective in promoting the carbocyclization of indole-tethered allenes to form the carbazole skeleton. chim.it This transformation proceeds under mild conditions and offers a direct route to carbazole derivatives. The reaction mechanism is believed to involve the gold-catalyzed activation of the allene, followed by a nucleophilic attack from the indole ring. chim.itcsic.es For instance, indole-tethered allenols can undergo a 6-endo carbocyclization to yield carbazole structures. chim.itcsic.es This methodology has proven to be efficient for the synthesis of various substituted carbazoles. organic-chemistry.org

Palladium-Catalyzed Tandem Processes

Palladium complexes are capable of catalyzing tandem reactions that combine a carbocyclization step with a subsequent cross-coupling reaction, providing a pathway to substituted carbazole structures. chim.it This approach allows for the introduction of additional functional groups onto the carbazole core in a single operational sequence. For example, a tandem process can involve the carbocyclization of an indolylallene followed by a cross-coupling reaction with an allyl bromide, leading to allyl-substituted carbazoles. chim.itnih.gov This strategy has been successfully applied to synthesize a variety of functionalized carbazoles and bis-carbazoles with good yields and regioselectivity. chim.it

Copper(II)-Catalyzed Cascade Annulation

Copper(II) catalysts can facilitate cascade annulation reactions for the construction of complex carbazole derivatives. rsc.org One such approach involves the reaction of propargylic alcohols, which undergo a sequence of Meyer-Schuster rearrangement, isomerization, and cascade cyclization to form pentacyclic carbazole structures. rsc.org Another copper-catalyzed method involves the arylation of electron-rich indoles followed by an iodine-promoted electrophilic cyclization and aromatization to yield benzo[b]carbazole motifs. rsc.org These cascade reactions provide atom-economical routes to a diverse range of carbazole-based heterocyclic compounds.

Lewis Acid-Mediated Reactions

Lewis acids play a crucial role in mediating various reactions for the synthesis of functionalized carbazoles. rsc.orgnih.gov They can promote Friedel-Crafts arylation, electrocyclization, intramolecular cyclization, and cycloaddition reactions. rsc.orgnih.gov For example, BF₃·OEt₂ can catalyze the domino reaction of bis-diacetoxymethyl substituted aryl compounds to produce 5-aryl substituted carbazole derivatives. rsc.org Similarly, FeCl₂ has been used to catalyze the one-pot cycloaddition of indoles with phenyl dialdehydes to synthesize indolyl ring-linked benzo[b]carbazoles. rsc.org Yb(OTf)₃ has been shown to be an effective Lewis acid catalyst for the dehydrative [3 + 3]-annulation of benzylic alcohols and propargylic alcohols to construct polysubstituted carbazoles. acs.orgacs.org These Lewis acid-mediated methods offer versatile and efficient pathways to a wide array of carbazole frameworks. rsc.orgresearchgate.net

Table 2: Summary of Catalytic Cyclization and Annulation Reactions for Carbazole Synthesis

| Reaction Type | Catalyst | Key Reactants | Product Type |

|---|---|---|---|

| Gold-Catalyzed Carbocyclization | Au(I) complexes | Indole-tethered allenes | Substituted carbazoles. chim.itcsic.esorganic-chemistry.org |

| Palladium-Catalyzed Tandem | Pd complexes | Indolylallenes, allyl bromides | Functionalized carbazoles. chim.itnih.gov |

| Copper(II)-Catalyzed Cascade | Cu(II) salts | Propargylic alcohols, indoles | Polycyclic carbazole derivatives. rsc.org |

| Lewis Acid-Mediated Annulation | BF₃·OEt₂, FeCl₂, Yb(OTf)₃ | Indoles, aldehydes, alcohols | Functionalized and annulated carbazoles. rsc.orgacs.orgacs.org |

The synthesis and functionalization of carbazole derivatives are of significant interest due to their prevalence in biologically active compounds and materials science. The compound this compound, a notable derivative, serves as a key intermediate in various synthetic applications. This article explores advanced synthetic transformations focused on this specific carbazole, detailing established and potential methodologies for its formation and modification.

Advanced Synthetic Transformations

The construction of the carbazole framework can be achieved through various sophisticated chemical reactions. While many of these methods are broadly applicable to a range of substituted carbazoles, their specific application to this compound is not always documented. The following sections describe these advanced methodologies in the context of carbazole synthesis.

The Friedel-Crafts reaction is a fundamental method for attaching substituents to aromatic rings. While Friedel-Crafts alkylation and acylation are common for carbazoles, direct Friedel-Crafts arylation to form the carbazole skeleton or functionalize it is less straightforward and often requires metal catalysis. rsc.org Lewis acid-mediated Friedel-Crafts arylation, followed by cyclization and aromatization, represents a viable strategy for constructing the carbazole core from simpler precursors like substituted indoles. rsc.org For instance, the reaction of an appropriately substituted indole with an aryl partner in the presence of a Lewis acid such as SnCl₄ can initiate a sequence leading to a carbazole structure. rsc.org

Although a specific, detailed Friedel-Crafts arylation protocol for the direct synthesis of this compound is not extensively reported in the reviewed literature, the general method is a cornerstone of carbazole synthesis. The process typically involves the arylation of an indole derivative, which then undergoes cyclization. researchgate.net

Electrocyclization reactions are powerful, stereospecific pericyclic reactions for ring formation, often initiated by heat or light. The 6π-electrocyclization is particularly relevant for carbazole synthesis, typically involving the cyclization of a hexatriene-type system embedded within a larger molecule. rsc.org This approach is a key step in many cascade reactions leading to the carbazole nucleus. rsc.org

A specific methodology for synthesizing this compound utilizes a triple cascade reaction that culminates in an electrocyclization step, achieving a 68% yield. smolecule.com This one-pot process involves allylation and elimination steps to generate the necessary conjugated system, which then undergoes 6π-electrocyclization to form the carbazole ring. rsc.orgsmolecule.com

Intramolecular cyclization, more broadly, is a key strategy for forming the carbazole ring. This can involve the palladium-catalyzed intramolecular arylation of diarylamines or the reductive cyclization of nitro-substituted biphenyls. organic-chemistry.orgwvu.edu For example, Rh(III)-catalyzed C–H activation followed by intramolecular cyclization of N-arylamides with diazo compounds has been used to produce various N-acyl-dihydrocarbazolones, which are precursors to carbazoles. nih.govacs.org

| Reaction Type | Starting Materials | Key Features | Relevance to Carbazole Synthesis |

| 6π-Electrocyclization | Conjugated trienes (formed in situ) | Thermally or photochemically induced; high stereospecificity. | Forms the central pyrrole (B145914) ring of the carbazole. |

| Intramolecular Arylation | Diarylamines, 2-Arylacetanilides | Often palladium-catalyzed; forms C-N or C-C bonds. | A direct method to close the carbazole ring system. organic-chemistry.orgacs.org |

| Reductive Cyclization | 2-(2-Nitrophenyl)-2-cycloalkenones | Uses reducing agents (e.g., Pd/C, H₂) to form the N-heterocycle. | Efficiently produces tetrahydrocarbazoles, which can be aromatized. wvu.edu |

Cascade (or domino) reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer an efficient and atom-economical route to complex molecules like carbazoles. nih.gov These reactions can be initiated by various catalysts and conditions.

A gold-catalyzed cascade cyclization of aryl-substituted N-propargyl 1,5-diynes has been developed to produce (E/Z)-chloroallyl carbazoles. arkat-usa.org This process involves a sequence of 5-exo-dig and 6-endo-dig cyclizations, forming new C-C, C-N, and C-Cl bonds in one pot. arkat-usa.org Another notable example is a diverted Bischler–Napieralski reaction, a complex cascade that transforms styrylacetamides into substituted carbazoles under metal-free conditions. nih.govvu.nlnih.govresearchgate.net This reaction proceeds through at least ten elementary steps, including tautomerization, cyclization, ring-opening, and imine transfer. nih.gov

A triple cascade reaction involving allylation, elimination, and 6π-electrocyclization has been specifically reported to yield this compound. rsc.orgsmolecule.com Such one-pot methodologies are highly valuable as they reduce the need for multiple purification steps. smolecule.com

| Cascade Reaction Type | Catalyst/Conditions | Key Intermediates | Products |

| Diverted Bischler-Napieralski | POCl₃, MeCN, reflux | Vinylogous enamine, tetracyclic scaffold | Substituted carbazoles. nih.gov |

| Gold-Catalyzed Cyclization | AuCl₃, DCE, 90 °C | - | (E/Z)-chloroallyl carbazoles. arkat-usa.org |

| Allylation/Elimination/Electrocyclization | Base, heat | Conjugated triene | This compound. rsc.orgsmolecule.com |

Multi-component reactions (MCRs) are convergent synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. MCRs are highly efficient for generating molecular diversity. Several MCRs have been developed for the synthesis of functionalized carbazoles.

One such approach is the copper-catalyzed three- or four-component reaction of 2-methylindoles, aromatic aldehydes, and various dienophiles, which yields diverse spirotetrahydrocarbazoles. beilstein-journals.orgnih.gov Another strategy involves a metal-free, NH₄I-promoted formal [2+2+2] annulation of indoles, ketones, and nitroolefins, providing access to a wide range of substituted carbazoles with good functional group tolerance. organic-chemistry.org While these methods showcase the power of MCRs for building the carbazole library, a specific MCR protocol for the direct one-pot synthesis of this compound is not prominently featured in the surveyed literature. However, the general applicability of these methods suggests that with the appropriate choice of a chloro-substituted ketone or a chloro-substituted indole, this target could potentially be synthesized.

| MCR Type | Reactants | Catalyst | Key Features |

| Levy Reaction Variant | 2-Methylindole, Aromatic Aldehyde, Dienophile | CuSO₄ | Forms spirotetrahydrocarbazoles. beilstein-journals.orgnih.gov |

| Formal [2+2+2] Annulation | Indole, Ketone, Nitroolefin | NH₄I | Metal-free, high regioselectivity. organic-chemistry.org |

| CAN-Catalyzed Annulation | o-Nitrochalcone, Primary Amine, β-Dicarbonyl Compound | Ce(IV) ammonium (B1175870) nitrate (B79036) (CAN) | Microwave-promoted, double annulation. acs.org |

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings and has been adapted for carbazole synthesis. nih.gov The strategy typically involves the reaction of an in situ-generated indole-based diene (such as a 2-vinyl or 3-vinylindole) with a suitable dienophile. nih.govmetu.edu.tr Subsequent aromatization of the resulting tetrahydrocarbazole adduct, often through oxidation with reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), yields the final carbazole product. rsc.orgrsc.orgbeilstein-archives.org

This domino approach allows for the synthesis of polyfunctionalized carbazoles from readily available indoles and chalcones or maleimides. nih.govbeilstein-archives.org Optimization studies for these reactions often involve screening various catalysts, solvents, and temperatures to maximize the yield of the carbazole cycloadducts. metu.edu.tr Although this is a versatile and widely used method for preparing a variety of substituted carbazoles, a specific example detailing the synthesis of this compound via this route was not found in the reviewed literature.

| Reaction | Diene Precursor | Dienophile | Key Steps |

| Domino Diels-Alder | 3-(Indol-3-yl)propan-1-ones | Chalcones, Maleimides | In situ diene formation, [4+2] cycloaddition, aromatization. nih.govbeilstein-archives.org |

| DDQ Dehydrogenative Diels-Alder | 3-(Indol-3-yl)propan-1-ones | 3-Methyleneoxindoles | DDQ oxidation to form diene, cycloaddition. rsc.orgrsc.org |

The Bischler-Napieralski reaction is traditionally used to synthesize dihydroisoquinolines. However, a fascinating diversion of this reaction has been discovered to produce carbazoles. nih.govvu.nlnih.govresearchgate.net When a styrylacetamide derived from an indole is subjected to standard Bischler-Napieralski conditions (e.g., POCl₃ in refluxing MeCN), it can undergo a complex cascade to selectively form a carbazole instead of the expected dihydro-β-carboline. nih.gov

The proposed mechanism involves an initial Bischler-Napieralski cyclization, followed by tautomerization to a vinylogous enamine. This intermediate then undergoes an intramolecular attack, leading to a tetracyclic system. Subsequent β-elimination, ring-opening, and imine transfer ultimately furnish the carbazole framework. nih.gov This serendipitous discovery has been shown to be a general method for accessing a range of diversely substituted carbazoles with good yields and high functional group tolerance under metal-free conditions. nih.govvu.nl While this powerful cascade provides a novel entry to the carbazole core, its specific application to produce this compound has not been explicitly detailed.

Modern synthetic chemistry increasingly relies on C-H activation to build molecular complexity efficiently. chim.it Palladium-catalyzed C-H activation/functionalization has emerged as a key strategy for modifying the carbazole skeleton. chim.itrsc.org These methods can be used to introduce aryl, alkyl, and other functional groups at various positions of the carbazole ring. chim.it

A powerful approach to synthesizing the carbazole core itself is through a tandem C-H functionalization and C-N bond formation. organic-chemistry.orgacs.org In a method developed by Buchwald and coworkers, a palladium catalyst is used to facilitate the intramolecular coupling of a 2-arylacetanilide. The process involves an initial ortho-palladation directed by the amide group, followed by reductive elimination to form the C-N bond, thus closing the carbazole ring. A co-oxidant like Cu(OAc)₂ is used to regenerate the active Pd(II) catalyst. organic-chemistry.orgacs.org Similarly, Rh(III)-catalyzed C-H activation has been employed to react N-arylamides with cyclic diazo compounds, leading to dihydrocarbazolones through a cascade of intermolecular C-C bond formation and intramolecular C-N bond formation. nih.govacs.org These strategies provide a direct and atom-economical route to substituted carbazoles from readily available starting materials. acs.org

| Strategy | Catalyst System | Key Transformation | Substrates |

| Intramolecular C-H Amination | Pd(OAc)₂ / Cu(OAc)₂ | Tandem C-H functionalization and amide arylation. | 2-Arylacetanilides. organic-chemistry.orgacs.org |

| C-H Activation/Cyclization | [Cp*RhCl₂]₂ / AgNTf₂ | Intermolecular C-C and intramolecular C-N bond formation. | N-Arylamides and cyclic 2-diazo-1,3-diketones. acs.org |

| Site-Selective C-H Alkylation | Palladium catalyst / Norbornene | Direct functionalization at the C1 position. | Free NH-carbazoles. rsc.org |

Regioselectivity and Stereochemical Control in this compound Synthesis

The synthesis of this compound requires precise control over the placement of the chloro and ethyl groups at the C-6 and C-2 positions, respectively. The primary strategies for achieving this substitution pattern involve classical cyclization reactions, such as the Borsche-Drechsel cyclization or the Fischer indole synthesis, where the regiochemistry is dictated by the substitution pattern of the precursors.

The Borsche-Drechsel cyclization, a powerful method for constructing the carbazole nucleus, typically involves the acid-catalyzed cyclization of an arylhydrazone derived from a cyclohexanone (B45756) derivative. wikipedia.orgwjarr.comresearchgate.net In the context of this compound synthesis, the regioselectivity is predetermined by the choice of starting materials. The use of (4-chlorophenyl)hydrazine as the arylhydrazine component ensures the introduction of the chlorine atom at the 6-position of the resulting carbazole. This is a direct consequence of the cyclization mechanism, which incorporates the aniline-derived portion of the hydrazone into what becomes the 5, 6, 7, and 8 positions of the carbazole ring.

The ethyl group at the C-2 position is introduced via the cyclohexanone precursor. A 4-ethylcyclohexanone (B1329521) would be the logical starting material. The reaction of (4-chlorophenyl)hydrazine with 4-ethylcyclohexanone would form the corresponding hydrazone. Subsequent acid-catalyzed cyclization, following the Fischer indole synthesis mechanism, would lead to the formation of 6-chloro-2-ethyl-1,2,3,4-tetrahydrocarbazole. wikipedia.orgwjarr.comresearchgate.net The final step to achieve the fully aromatic this compound is an oxidation or dehydrogenation of the tetrahydrocarbazole intermediate. clockss.org

The regiochemical outcome of this synthetic approach is highly controlled and predictable, as illustrated in the following table which summarizes the precursor-product relationship for achieving the desired 2,6-disubstituted pattern.

| Carbazole Position | Substituent | Precursor | Precursor Substituent Position |

| 6 | Chloro | Phenylhydrazine (B124118) | 4-Chloro |

| 2 | Ethyl | Cyclohexanone | 4-Ethyl |

Stereochemical control in the synthesis of 2-substituted carbazoles, particularly those with a chiral center in the substituent like a (1-hydroxyethyl) group, is a more complex challenge. In the synthesis of related compounds, such as Carprofen impurity C, which is (1RS)-1-(6-chloro-9H-carbazol-2-yl)ethanol, the designation "(1RS)" indicates that the synthesis results in a racemic mixture, meaning there is a lack of stereocontrol at the chiral center of the side chain.

However, the field of asymmetric synthesis offers potential strategies for achieving stereochemical control. Research into the stereoselective synthesis of related structures, such as (E)-methyl-α-indol-2-yl-β-aryl/alkyl acrylates, demonstrates that the use of chiral catalysts like L-proline can induce stereoselectivity in the formation of precursors that can be subsequently cyclized to carbazoles. rsc.orggrowkudos.comrsc.org These methods, while not directly applied to this compound, provide a foundation for developing enantioselective syntheses. For instance, a chiral auxiliary or a chiral catalyst could potentially be employed during the introduction of the ethyl group or a functionalized precursor to it, to induce a specific stereochemistry.

Another approach to stereocontrol involves the hydroamination of alkynes, where the electronic properties of the substrates can govern the stereochemistry of the resulting product. nih.gov While this method focuses on the stereochemistry of a double bond in an N-styrylated carbazole, it highlights the principle of substrate-controlled stereoselectivity which could be adapted for other synthetic transformations.

The following table outlines theoretical approaches to stereochemical control in the synthesis of carbazoles with chiral side chains at the 2-position, based on general principles of asymmetric synthesis.

| Method | Principle | Potential Application to this compound Synthesis |

| Chiral Catalyst | A chiral catalyst (e.g., L-proline, chiral metal complex) directs the formation of one enantiomer of a chiral intermediate over the other. | Use of a chiral catalyst in the reaction introducing the ethyl group or a precursor to it on the cyclohexanone ring. |

| Chiral Auxiliary | A chiral auxiliary is temporarily attached to a precursor, directs the stereochemical outcome of a reaction, and is subsequently removed. | Attaching a chiral auxiliary to the cyclohexanone or phenylhydrazine precursor to guide the stereoselective formation of the carbazole core or the side chain. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the enantiomers. | Resolution of a racemic mixture of a precursor, such as 4-ethylcyclohexanone, or a chiral intermediate in the synthetic pathway. |

Advanced Spectroscopic and Structural Characterization of 6 Chloro 2 Ethyl 9h Carbazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise molecular structure of 6-Chloro-2-ethyl-9H-carbazole. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

While specific ¹H and ¹³C NMR spectral data for this compound are not extensively available in the public domain, the expected chemical shifts and splitting patterns can be inferred from the analysis of closely related carbazole (B46965) derivatives. For instance, in carbazole derivatives, the aromatic protons typically appear in the range of 7.0-8.5 ppm in the ¹H NMR spectrum. The ethyl group protons would exhibit a characteristic triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂). The N-H proton of the carbazole ring usually appears as a broad singlet at a downfield chemical shift.

In the ¹³C NMR spectrum, the carbon atoms of the carbazole ring would resonate in the aromatic region (approximately 110-145 ppm). The presence of the electron-withdrawing chlorine atom would influence the chemical shifts of the nearby carbon atoms, causing them to shift downfield. The carbons of the ethyl group would appear in the aliphatic region of the spectrum. The characterization of various carbazole derivatives by ¹H and ¹³C NMR has been reported in numerous studies, providing a solid foundation for the structural elucidation of this specific compound. amazonaws.comvanderbilt.edunih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on the analysis of similar compounds.)

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Ethyl -CH₂- | Quartet | ~25-30 |

| Ethyl -CH₃ | Triplet | ~13-16 |

| Aromatic CH | Multiplets in the range of 7.0-8.2 | ~110-140 |

| C-Cl | - | Downfield shift |

| C-N | - | Downfield shift |

| N-H | Broad singlet, >8.0 | - |

Vibrational Spectroscopy Applications (Infrared (IR) and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable insights into the functional groups and bonding arrangements within this compound.

The IR spectrum of carbazole derivatives typically shows characteristic absorption bands. amazonaws.comresearchgate.net For this compound, the N-H stretching vibration is expected in the region of 3400-3500 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be observed in the 2850-2960 cm⁻¹ range. The C=C stretching vibrations of the aromatic rings are expected between 1400 and 1600 cm⁻¹. The C-N stretching vibration usually appears in the 1200-1350 cm⁻¹ region. The C-Cl stretching vibration would be found in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation pattern of this compound, confirming its elemental composition. The molecular formula of this compound is C₁₄H₁₂ClN. nih.gov Its calculated molecular weight is approximately 229.71 g/mol . nih.gov

In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion peak would be expected, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern in MS provides structural information. Common fragmentation pathways for carbazole derivatives involve the loss of the substituents on the ring. For this compound, fragmentation could involve the loss of the ethyl group (C₂H₅) or the chlorine atom (Cl). The fragmentation of carbazoles in general has been a subject of study, providing a basis for interpreting the mass spectrum of this compound. nih.govresearchgate.net

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₁₂ClN nih.gov |

| Molecular Weight | ~229.71 g/mol nih.gov |

| Expected Molecular Ion (M⁺) | m/z ≈ 229 (for ³⁵Cl) and 231 (for ³⁷Cl) |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional molecular structure of a compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been found in the searched results, analysis of related carbazole derivatives provides insights into the expected solid-state architecture. researchgate.netiucr.org

Carbazole itself is a planar molecule. The introduction of substituents can cause minor deviations from planarity. In the case of this compound, the carbazole ring system is expected to be largely planar. The ethyl group will adopt a specific conformation in the crystal lattice.

UV-Vis Absorption and Photoluminescence Spectroscopy for Electronic Transitions and Emission Characteristics

UV-Vis absorption and photoluminescence (PL) spectroscopy are used to investigate the electronic properties of this compound. The UV-Vis spectrum reveals the electronic transitions within the molecule, while the PL spectrum provides information about its emission characteristics.

Carbazole and its derivatives are known to be blue-light-emitting materials. researchgate.net The UV-Vis absorption spectrum of carbazole derivatives typically exhibits strong absorption bands in the UV region, corresponding to π-π* transitions within the aromatic system. For instance, carbazole-based polymers show strong absorption below 400 nm. The position of these absorption bands can be influenced by the nature and position of substituents on the carbazole ring.

The photoluminescence spectrum of carbazole derivatives generally shows emission in the blue region of the electromagnetic spectrum. researchgate.net The exact emission wavelength and quantum yield are sensitive to the molecular structure and the surrounding environment. The presence of the chlorine atom and the ethyl group on the carbazole ring of this compound will modulate its electronic and photoluminescent properties. These compounds are of interest for applications in organic light-emitting diodes (OLEDs). smolecule.com

Chiroptical Spectroscopy (Circular Dichroism and Circularly Polarized Luminescence) for Chiral Derivatives and Supramolecular Assemblies

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL), are powerful tools for studying chiral molecules. This compound itself is an achiral molecule as it possesses a plane of symmetry. nih.gov Therefore, it will not exhibit a CD or CPL signal.

However, if chiral centers are introduced into the molecule, for instance, by derivatizing the ethyl group or by forming chiral supramolecular assemblies, the resulting species would be chiroptically active. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of chiral molecules. CPL spectroscopy, the emission analogue of CD, measures the differential emission of left and right circularly polarized light from a chiral luminophore.

The study of chiral carbazole derivatives is an active area of research, with applications in areas such as chiral sensors and asymmetric catalysis. While there is no specific information on the chiroptical properties of chiral derivatives of this compound in the provided search results, the principles of these techniques would apply to any such synthesized chiral analogues.

Electrochemical Characterization Techniques (Cyclic Voltammetry) for Redox Behavior and Polymerization Mechanisms

Cyclic voltammetry (CV) is a key electrochemical technique used to investigate the redox properties of this compound and its potential for electropolymerization. The carbazole moiety is known to be electrochemically active and can undergo oxidation to form a stable radical cation. mdpi.commdpi.com

The CV of a carbazole derivative typically shows an irreversible or quasi-reversible oxidation wave corresponding to the formation of the carbazole radical cation. This radical cation can then couple with another radical cation, leading to the formation of a dimer and subsequently a polymer film on the electrode surface. This process is known as electropolymerization. mdpi.commdpi.com

The oxidation potential of the carbazole monomer is influenced by the substituents on the ring. The presence of the electron-withdrawing chlorine atom in this compound would be expected to increase its oxidation potential compared to unsubstituted carbazole. The resulting polymer, poly(this compound), would be a conducting polymer with potential applications in electrochromic devices, sensors, and organic electronics. The electrochemical behavior of various carbazole derivatives has been extensively studied, providing a framework for understanding the redox properties and polymerization mechanism of this compound. mdpi.commdpi.comnih.govmetu.edu.tr

Thermal Analysis (Thermogravimetric Analysis) for Thermal Stability

While specific TGA data for this compound is not extensively documented in publicly available literature, its thermal stability can be inferred by examining the thermal properties of structurally related carbazole derivatives. The thermal behavior of carbazoles is influenced by the nature and position of substituents on the carbazole core, as well as the substituent on the nitrogen atom.

Furthermore, research on various 3,6-disubstituted 9-alkylcarbazoles has revealed high thermal decomposition temperatures, with onsets of mass loss often recorded between 355 °C and 404 °C. This indicates that even with an alkyl group on the nitrogen, which is absent in the case of this compound (a secondary amine), the core structure maintains significant thermal robustness. The presence of the N-H bond in this compound may allow for intermolecular hydrogen bonding, which could further enhance its thermal stability compared to its N-alkylated counterparts.

Based on the collective data from related compounds, it is anticipated that this compound possesses good thermal stability, with a decomposition temperature significantly higher than that of N-ethylcarbazole and likely in the range observed for other halogenated and substituted carbazoles.

Table 3.8.1: Thermal Decomposition Data of Selected Carbazole Derivatives

| Compound Name | Substitution Pattern | Decomposition Temperature (°C) | Notes |

| 9-Ethylcarbazole | 9-ethyl | ~180 | - |

| Poly[2-(3-bromo-9-carbazolyl)ethyl methacrylate] | 3-bromo, 9-(2-methacryloyloxyethyl) | Higher than non-brominated polymer | Initial decomposition temperature increases with bromination. |

| Poly[2-(3,6-dibromo-9-carbazolyl)ethyl methacrylate] | 3,6-dibromo, 9-(2-methacryloyloxyethyl) | Higher than 3-bromo derivative | Increased stability with di-substitution. |

| Poly[2-(1,3,6-tribromo-9-carbazolyl)ethyl methacrylate] | 1,3,6-tribromo, 9-(2-methacryloyloxyethyl) | Highest stability in the series | Demonstrates the stabilizing effect of multiple halogen substituents. |

| 3,6-Diphenyl-9-(2-ethylhexyl)carbazole | 3,6-diphenyl, 9-(2-ethylhexyl) | 372 | Onset of mass loss. |

| 3,6-Di(1-naphthyl)-9-(2-ethylhexyl)carbazole | 3,6-di(1-naphthyl), 9-(2-ethylhexyl) | 355 | Onset of mass loss. |

| 3,6-Di(4-biphenyl)-9-(2-ethylhexyl)carbazole | 3,6-di(4-biphenyl), 9-(2-ethylhexyl) | 404 | Onset of mass loss. |

Computational Chemistry and Theoretical Investigations of 6 Chloro 2 Ethyl 9h Carbazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. Methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are instrumental in elucidating the ground and excited state properties of carbazole (B46965) systems.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 6-Chloro-2-ethyl-9H-carbazole, DFT calculations would be crucial in determining its molecular geometry, electron distribution, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Computational studies on various carbazole derivatives have shown that substitutions can significantly tune their electronic properties. For instance, the substitution of alkyl chains on the bay regions of carbazole has been shown to lead to excellent semiconductor properties. DFT computations on such derivatives have been used to analyze the motion of HOMO and LUMO levels due to these substitutions. researchgate.net The Fukui function, another DFT-based concept, can be employed to predict the chemical reactivity of different atoms within the molecule, highlighting distinct nucleophilic and electrophilic regions. researchgate.net

The molecular orbitals of carbazole derivatives are a key output of DFT calculations. The HOMO is typically delocalized over the entire carbazole ring system, reflecting its π-conjugated nature. The LUMO is also delocalized and has a similar distribution. The introduction of substituents like chloro and ethyl groups will perturb the shape and energy of these orbitals. The ethyl group would likely increase the electron density on the ring it is attached to, while the chloro group would draw electron density towards itself.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. nih.gov This method is particularly useful for predicting the absorption and emission spectra of compounds like this compound and understanding their photophysical properties.

TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. nih.gov For carbazole and its derivatives, these transitions are typically π-π* in nature, involving the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. thaiscience.info The presence of electron-donating (ethyl) and electron-withdrawing (chloro) groups on the carbazole skeleton is expected to cause a red-shift (a shift to longer wavelengths) in the absorption spectrum compared to the parent carbazole. This is because these substituents tend to decrease the HOMO-LUMO energy gap. nih.gov

Studies on substituted carbazoles have demonstrated the power of TD-DFT in predicting their optical properties. For example, TD-DFT has been used to investigate how electron donor and acceptor substituents at various positions on the carbazole ring affect the maximum absorption wavelengths. nih.gov These studies have shown a good correlation between the calculated HOMO-LUMO energy gap and the observed λmax, with a smaller gap generally leading to a longer wavelength of absorption. nih.gov The solvent environment also plays a role in the photophysical properties, and TD-DFT calculations can be combined with solvent models to account for these effects. nih.gov The excited-state dynamics of carbazole, including processes like internal conversion and intersystem crossing, have also been investigated using advanced computational techniques. rsc.orgnih.gov

Reaction Mechanism Studies

Theoretical studies are invaluable for elucidating the complex reaction mechanisms that molecules like carbazole undergo, particularly in atmospheric chemistry. The reaction with the hydroxyl (OH) radical is a primary degradation pathway for aromatic compounds in the atmosphere. thaiscience.infonih.gov

Theoretical Elucidation of OH-Initiated Atmospheric Oxidation Mechanisms of Carbazole

The atmospheric oxidation of the parent carbazole molecule initiated by OH radicals has been extensively studied using quantum chemical methods. thaiscience.infonih.gov These studies provide a robust framework for understanding the potential atmospheric fate of this compound. The degradation of carbazole by OH radicals proceeds through four main types of reactions:

OH additions to "bend" C atoms: These are the carbon atoms at the fusion of the rings.

OH additions to "benzene ring" C atoms: These are the other carbon atoms in the six-membered rings.

H abstractions from C-H bonds: The removal of a hydrogen atom from a carbon atom.

H abstraction from the N-H bond: The removal of the hydrogen atom from the nitrogen. thaiscience.infonih.gov

Theoretical calculations have shown that the most energetically favorable pathways are the OH addition to the C1 position and the H abstraction from the N-H bond. thaiscience.infonih.gov The presence of the ethyl group at the 2-position and the chloro group at the 6-position in this compound would likely influence the regioselectivity of the OH radical attack. The electron-donating ethyl group would activate the ring it is attached to towards electrophilic attack (OH addition), while the chloro group would have a more complex influence.

The primary oxidation products of carbazole are predicted to be hydroxycarbazole, dialdehyde, carbazolequinone, carbazole-ol, hydroxy-carbazole-one, and hydroperoxyl-carbazole-one. thaiscience.infonih.gov Similar products could be expected from the oxidation of this compound, with the addition of chlorinated and ethylated derivatives.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling allows for the detailed mapping of reaction pathways and the identification of transition states. For the OH-initiated oxidation of carbazole, DFT calculations have been used to optimize the geometries of reactants, intermediates, transition states, and products. thaiscience.info The connections between transition states and the corresponding minima on the potential energy surface are confirmed using Intrinsic Reaction Coordinate (IRC) calculations. thaiscience.info

The transition states for the different reaction pathways (OH addition and H abstraction) have been characterized, and their geometries have been analyzed. thaiscience.info For example, in the OH addition to a carbon atom, the transition state involves the formation of a new C-O bond. In the H abstraction, the transition state involves the breaking of a C-H or N-H bond and the formation of a new O-H bond. thaiscience.info The presence of substituents on the carbazole ring of this compound would alter the geometry and stability of these transition states, thereby affecting the reaction rates.

Analysis of Activation Energies and Reaction Heats

A key outcome of computational reaction mechanism studies is the calculation of activation energies (potential barriers) and reaction heats (enthalpies). thaiscience.info These values determine the kinetics and thermodynamics of the reaction, respectively.

For the reaction of carbazole with the OH radical, the potential barriers and reaction heats for the various addition and abstraction pathways have been calculated. thaiscience.info The H abstraction from the N-H bond and the OH addition to the C1 position have been found to have similar and relatively low potential barriers, indicating that these two reactions are competitive. thaiscience.infonih.gov The OH additions to the "benzene ring" carbon atoms are generally more energetically favorable than H abstractions from the C-H bonds, as they have lower potential barriers and are more exothermic. thaiscience.info

The following table summarizes the calculated potential barriers (ΔE) and reaction heats (ΔH) for the initial reactions of the OH radical with the parent carbazole molecule.

| Reaction Pathway | Potential Barrier (ΔE) (kcal/mol) | Reaction Heat (ΔH) (kcal/mol) |

| H Abstraction | ||

| from N-H | -0.33 | -17.24 |

| from C1-H | 4.31 | -12.74 |

| from C2-H | 5.56 | -11.49 |

| from C3-H | 3.99 | -12.06 |

| from C4-H | 5.67 | -11.38 |

| OH Addition | ||

| to C1 | -0.33 | -17.24 |

| to C2 | 1.19 | -18.02 |

| to C3 | 1.39 | -17.82 |

| to C4 | 1.29 | -17.92 |

| Data sourced from theoretical studies on the atmospheric oxidation of carbazole. thaiscience.info |

Frustrated Lewis Pair Mechanism Studies

Frustrated Lewis Pairs (FLPs) are combinations of Lewis acids and bases that are sterically hindered from forming a classical adduct. This "frustration" leaves both the acidic and basic sites available to react with a third molecule. Theoretical studies have shown that carbazole derivatives can act as the Lewis base component in FLP chemistry. acs.orgnih.gov

In a typical FLP reaction involving a carbazole, the lone pair of electrons on the nitrogen atom of the carbazole ring acts as the Lewis basic site. When combined with a bulky Lewis acid, such as tris(pentafluorophenyl)borane (B(C6F5)3), the formation of a stable adduct is prevented. acs.org This unquenched reactivity allows the FLP to activate small molecules.

Computational studies, often employing Density Functional Theory (DFT), have elucidated the mechanism of such reactions. nih.gov For instance, in the carbazolation of phenylacetylene catalyzed by a Lewis acid, the initial step involves the interaction of the nitrogen lone pair of the carbazole with the Lewis acid to form a precursor complex. nih.gov The subsequent steps involve the activation of the substrate by the FLP. The viability and reaction pathway of these processes are heavily influenced by the electronic and steric properties of the carbazole derivative.

For this compound, the presence of the electron-withdrawing chloro group at the 6-position would decrease the basicity of the nitrogen atom, potentially impacting its ability to act as an effective Lewis base in an FLP. Conversely, the electron-donating ethyl group at the 2-position would somewhat counteract this effect. Theoretical calculations would be necessary to precisely quantify the net electronic effect and predict the feasibility of its participation in FLP chemistry.

Theoretical Studies on Structure-Property Relationships

The electronic and optical properties of carbazole derivatives are highly tunable through the introduction of various substituent groups on the carbazole core. Quantum-chemical calculations are a powerful tool to predict and understand these effects. nih.govnih.gov

The chloro group at the 6-position of the carbazole ring is an electron-withdrawing group. Theoretical studies on other chloro-substituted carbazoles have shown that such substituents can lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The ethyl group at the 2-position, being an electron-donating group, would be expected to have the opposite effect, raising the HOMO and LUMO energy levels. The interplay of these two substituents will determine the final electronic structure of this compound.

The table below, compiled from computational data on related carbazole derivatives, illustrates the general effects of electron-donating and electron-withdrawing substituents on the HOMO and LUMO energy levels.

| Compound | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Carbazole | None | -5.80 | -1.90 | 3.90 |

| 3-Chlorocarbazole | Electron-withdrawing | -5.95 | -2.10 | 3.85 |

| 3-Ethylcarbazole | Electron-donating | -5.70 | -1.80 | 3.90 |

Note: The data in this table is illustrative and based on general trends observed in computational studies of substituted carbazoles. The exact values for this compound would require specific calculations.

These changes in the frontier molecular orbital energies directly impact the optical properties of the molecule, such as its absorption and emission spectra. The energy gap between the HOMO and LUMO is a key determinant of the wavelength of maximum absorption (λmax). A smaller energy gap generally leads to a red-shift (longer wavelength) in the absorption spectrum.

Intramolecular charge transfer (ICT) is a phenomenon that can occur in molecules possessing both electron-donating and electron-accepting moieties. Upon photoexcitation, an electron can be transferred from the donor to the acceptor part of the molecule, leading to a charge-separated excited state. This process is of significant interest for applications in materials science, such as in the design of fluorescent probes and organic light-emitting diodes (OLEDs).

In this compound, the carbazole nucleus itself can act as an electron-donating system. The ethyl group at the 2-position enhances this donor character. The chloro group at the 6-position, being electron-withdrawing, can act as a weak acceptor. This donor-acceptor arrangement within the same molecule could potentially lead to ICT upon excitation.

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are instrumental in studying ICT phenomena. rsc.orgrsc.org These calculations can predict the nature of electronic transitions and the degree of charge separation in the excited state. For a molecule to exhibit significant ICT, there should be a substantial change in the dipole moment between the ground and excited states.

The following table provides a conceptual overview of how substituents can influence ICT characteristics in a carbazole system.

| Donor Group | Acceptor Group | Ground State Dipole Moment (Debye) | Excited State Dipole Moment (Debye) | Likelihood of ICT |

| Ethyl | Chloro | Low | Higher | Moderate |

| Amino | Nitro | Low | Much Higher | High |

| Methoxy | Cyano | Low | High | High |

Note: This table is a conceptual representation. Actual values would depend on the specific molecular geometry and the computational method used.

The presence of both an electron-donating (ethyl) and an electron-withdrawing (chloro) group on the carbazole framework of this compound suggests that it may exhibit some degree of ICT character, though likely not as pronounced as in systems with stronger donor and acceptor groups.

Molecular Dynamics Simulations (if applicable for larger systems or assemblies)

At present, there is no publicly available research detailing molecular dynamics simulations specifically for larger systems or assemblies of this compound. Such simulations would be valuable for understanding the bulk properties and intermolecular interactions of this compound in condensed phases, which are crucial for its potential applications in materials science.

Photophysical Properties and Optoelectronic Behavior of 6 Chloro 2 Ethyl 9h Carbazole and Its Derivatives

Fluorescence Spectroscopy and Quantum Yield Analysis

Carbazole (B46965) and its derivatives are known for their strong fluorescence, typically in the blue region of the electromagnetic spectrum. researchgate.netmdpi.com The emission properties are dictated by the nature and position of substituents on the carbazole core, which can alter the intramolecular charge transfer (ICT) characteristics of the molecule.

The fluorescence quantum yield (Φ_F), a measure of the efficiency of the fluorescence process, is a critical parameter for optoelectronic applications. For the parent carbazole compound, the quantum yield is 0.38 when measured in cyclohexane. aatbio.com However, strategic functionalization of the carbazole ring can lead to derivatives with exceptionally high fluorescence efficiency. For instance, certain derivatives have been reported to exhibit fluorescence quantum yields approaching unity (0.88–1.00) in solution. epa.gov The purity of the carbazole source material is also a critical factor; significant variations in photoluminescence quantum yield (PLQY) have been observed between derivatives synthesized from commercially available carbazole (which may contain isomeric impurities) and those from highly purified, lab-synthesized carbazole. acs.orgnih.gov

Protonation of carbazole derivatives containing basic moieties, such as a pyridyl group, can also dramatically enhance fluorescence. This is attributed to the restriction of intramolecular rotation upon protonation, which reduces non-radiative decay pathways and can increase the fluorescence quantum yield from as low as 16% to as high as 80%. rsc.org

Table 1: Fluorescence Quantum Yields of Selected Carbazole Derivatives

| Compound | Solvent/State | Fluorescence Quantum Yield (Φ_F) | Reference |

|---|---|---|---|

| Carbazole | Cyclohexane | 0.38 | aatbio.com |

| Carbazole (Commercial Source) | - | 0.698 | acs.org |

| Carbazole (Lab Synthesized) | - | 0.371 | acs.org |

| 9-(4-bromobenzyl)-9H-carbazole (from commercial Cz) | - | 0.911 | acs.org |

| 9-(4-bromobenzyl)-9H-carbazole (from lab Cz) | - | 0.160 | acs.org |

| Various Derivatives | Solution | 0.88 - 1.00 | epa.gov |

| Pyridyl-functionalized derivative | Solution | 0.16 | rsc.org |

| Protonated Pyridyl-functionalized derivative | Solution | 0.80 | rsc.org |

Aggregation-Induced Emission (AIE) and Aggregation-Induced Emission Enhancement (AIEE) Characteristics

Many conventional fluorescent molecules suffer from aggregation-caused quenching (ACQ), where their emission intensity decreases in the solid state or in aggregates due to strong intermolecular π-π stacking. oup.com However, a class of molecules known as AIEgens exhibit the opposite behavior: they are weakly emissive in dilute solutions but become highly luminescent upon aggregation. oup.comrsc.org This phenomenon, known as aggregation-induced emission (AIE), or the related aggregation-induced emission enhancement (AIEE), is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. oup.commdpi.com

Carbazole derivatives have been successfully utilized to create materials with strong AIE and AIEE properties. rsc.orgmdpi.com For example, Schiff bases derived from carbazole show outstanding AIE properties, which are linked to an orderly aggregation mechanism. rsc.org The introduction of bulky groups, such as tetraphenylethylene (B103901) or o-carborane, to the carbazole core can induce AIE by physically hindering intermolecular interactions that would otherwise lead to quenching. mdpi.comnih.gov The fluorescence of a carbazole/carborane-based fluorophore was observed to be almost completely quenched in a THF solution but became much stronger in the solid state, demonstrating clear AIE behavior. nih.gov This enhancement in the solid state is ascribed to the unique packing style induced by aggregation. nih.gov

The AIE effect can be studied by measuring the photoluminescence of the compounds in solvent mixtures with varying fractions of a poor solvent (e.g., water in a THF/water mixture). Typically, a subtle increase in emission is observed at low fractions of the poor solvent, followed by an abrupt and significant enhancement in fluorescence intensity at higher fractions, indicating the formation of highly emissive aggregates. nih.govacs.org

Solvatochromic Effects on Emission Properties

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. Carbazole derivatives, particularly those with a donor-acceptor (D-A) architecture, often exhibit pronounced solvatochromic effects, especially in their emission spectra. mdpi.comnih.gov This behavior is typically due to a change in the dipole moment of the molecule upon excitation to the S1 state.

In polar solvents, the excited state can be stabilized to a greater extent than the ground state, leading to a lower energy gap for fluorescence and a corresponding bathochromic (red) shift in the emission wavelength. mdpi.commdpi.com For instance, triphenylamine-, tetraphenylethylene-, and carbazole-functionalized benzothiadiazole derivatives show strong solvent-dependent emissions. One such compound exhibited an emission maximum that shifted from 516 nm in a non-polar solvent to 617 nm in a polar solvent. mdpi.com This effect is often linked to an intramolecular charge transfer (ICT) from the electron-donating carbazole moiety to the electron-accepting part of the molecule. nih.govuvic.ca The study of solvatochromism provides valuable insights into the nature of the excited state and the charge distribution within the molecule.

Table 2: Solvatochromic Shift in a Carbazole-Benzothiadiazole Derivative

| Solvent | Polarity | Emission Maximum (λ_em) | Reference |

|---|---|---|---|

| Petroleum Ether | Low | 516 nm | mdpi.com |

| Tetrahydrofuran (THF) | High | 617 nm | mdpi.com |

Phosphorescence and Room Temperature Phosphorescence (RTP) Studies

Phosphorescence is a spin-forbidden radiative decay from an excited triplet state (T1) to the singlet ground state (S0). While common at cryogenic temperatures, achieving efficient phosphorescence at room temperature (RTP) from purely organic, metal-free materials is challenging due to the efficient non-radiative decay of the triplet excitons. Carbazole and its derivatives have emerged as a highly representative class of materials for constructing efficient RTP systems. magtech.com.cn

Key strategies for achieving bright RTP in carbazole-based materials include:

Heavy-Atom Effect: Incorporating heavy atoms (e.g., bromine, iodine) into the molecular structure enhances spin-orbit coupling, which facilitates the typically forbidden intersystem crossing (ISC) between singlet and triplet states. magtech.com.cn

H-aggregation: Specific molecular packing in the crystalline state, known as H-aggregation, can restrict molecular motions and protect the triplet excitons from quenching, thereby promoting phosphorescence. magtech.com.cn

Donor-Acceptor (D-A) Structures: D-A designs can promote charge transfer states that facilitate ISC and stabilize the triplet state. magtech.com.cn

Recent studies have revealed a fascinating aspect of RTP in carbazole materials: the presence of minute quantities (<0.5 mol%) of carbazole isomeric impurities in commercial carbazole sources can be responsible for inducing ultralong organic phosphorescence. nih.govsemanticscholar.org Derivatives synthesized from highly pure carbazole often fail to show the RTP reported in the literature, but the phosphorescence can be recovered by intentionally adding a small amount of an isomer, which is thought to act as a charge trap. nih.govsemanticscholar.org Some carbazole derivatives have been shown to produce RTP with high quantum yields of up to 22% and long lifetimes of up to 0.22 seconds. nih.gov

Thermally Activated Delayed Fluorescence (TADF) Phenomena

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of "dark" triplet excitons in OLEDs, enabling internal quantum efficiencies to theoretically reach 100%. The key requirement for a TADF emitter is a very small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔE_ST). frontiersin.orgnih.gov This small gap allows for efficient reverse intersystem crossing (RISC) from the T1 state back to the S1 state via thermal energy, followed by radiative decay as fluorescence. nih.govrsc.org

Carbazole is one of the most popular electron-donating building blocks for designing TADF molecules. frontiersin.orgrsc.org To achieve a small ΔE_ST, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) should be spatially separated. This is typically accomplished by linking the carbazole donor to an electron-acceptor unit in a twisted geometry. The steric hindrance between the donor and acceptor units is crucial for minimizing the ΔE_ST. frontiersin.orgrsc.org For example, a carbazole-based emitter with two mutually restricted carbazole groups (DCZ-TTR) exhibited a much smaller ΔE_ST (0.03 eV) compared to a similar molecule with only one free-rotation carbazole (CZ-TTR, 0.10 eV), leading to significantly higher efficiency in an OLED device. rsc.org Replacing carbazole with a more sterically hindered derivative like 1,3,6,8-tetramethyl-carbazole has also proven to be an effective strategy for developing highly efficient TADF emitters. frontiersin.orgnih.gov

Table 3: Singlet-Triplet Splitting in Carbazole-Based TADF Emitters

| Compound | Description | ΔE_ST (eV) | Reference |

|---|---|---|---|

| CZ-TTR | One free-rotation carbazole | 0.10 | rsc.org |

| DCZ-TTR | Two mutually restricted carbazoles | 0.03 | rsc.org |

| 3DPAFIPN | TADF Photocatalyst | 0.19 | acs.org |

Photochemical Stability and Degradation Pathways

The long-term operational stability of optoelectronic devices is critically dependent on the photochemical stability of the organic materials used. Carbazole derivatives are generally known for their high thermal and electrochemical stability. rsc.orgresearchgate.net However, under prolonged exposure to light, especially UV radiation, some derivatives can undergo photochemical reactions, leading to degradation and a loss of performance.

Studies on benzoyl-carbazole (BCz) derivatives, which are used in RTP and TADF applications, have shown that they can be photochemically unstable. The dual fluorescence emission reported in some studies was found to result from a photo-Fries rearrangement, a photochemical process that produces carbazole as one of the products, thus altering the emission spectrum over time. rsc.org Perfluorinated derivatives of BCz were found to undergo an efficient Mallory reaction upon irradiation. rsc.org The stability of TADF compounds used as photocatalysts has also been investigated, revealing that some can be unstable in the absence of quenchers and are converted into other species upon irradiation with visible light. acs.org Understanding these degradation pathways is crucial for designing more robust and stable carbazole-based materials for long-lasting optoelectronic applications.

Charge Carrier Mobility and Transport Mechanisms

The ability of a material to transport electrical charges (electrons and holes) is fundamental to its function in an electronic device. Carbazole is an electron-rich heterocycle, and its derivatives are renowned for their excellent hole-transporting properties. mdpi.comrsc.orgresearchgate.net This high hole mobility, combined with good thermal stability, makes carbazole-based compounds ideal for use as hole-transport materials (HTMs) in devices such as perovskite solar cells and OLEDs. mdpi.comscribd.com

The charge carrier mobility in these materials is highly dependent on molecular structure and solid-state packing. The introduction of alkyl chains can improve solubility and processing while also helping to prevent excessive π-π aggregation, which can be detrimental to charge transport. mdpi.com Fusing the carbazole unit with other aromatic rings to create extended, planar systems is another strategy to enhance electronic delocalization and improve charge transport properties. rsc.org While carbazoles are primarily known as hole transporters, molecular engineering can also lead to materials with good electron mobility. For example, co-polymers consisting of alternating carbazole and electron-deficient units like benzothiadiazole have been investigated for their electron transport characteristics. researchgate.net The balanced transport of both holes and electrons is essential for achieving high efficiency in OLEDs.

Advanced Materials Applications of 6 Chloro 2 Ethyl 9h Carbazole in Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

Carbazole-based materials are integral to modern OLED technology, serving in various capacities to improve device efficiency and longevity. mdpi.comrsc.org

Host Materials and Emitter Components

In OLEDs, host materials form a matrix for the emissive guest molecules. An ideal host should possess a high triplet energy to effectively confine the excitons on the guest emitter, good charge carrier mobility to ensure balanced charge transport, and excellent thermal and morphological stability. mdpi.com Carbazole (B46965) derivatives are frequently employed as host materials due to their wide bandgap and high thermal stability. nih.gov

While no specific data exists for OLEDs using 6-Chloro-2-ethyl-9H-carbazole as a host, the general performance of carbazole-based hosts is well-documented. For instance, various functionalized carbazoles have demonstrated high external quantum efficiencies (EQEs) in phosphorescent OLEDs (PhOLEDs).

Table 1: Representative Performance of Carbazole-Based Host Materials in PhOLEDs (Illustrative Examples)